CID 131884189

Description

Contextualization within Biosurfactant Chemistry and Bile Acid Systems

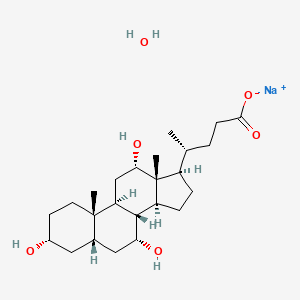

Sodium cholate (B1235396) hydrate (B1144303) is a naturally occurring, water-soluble sodium salt of cholic acid, which is a primary bile acid synthesized from cholesterol in the liver. laboratoryequipment.combritannica.comh5mag.com It is classified as an anionic biosurfactant, a group of surface-active molecules produced by living organisms. core.ac.uk Structurally, it is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. dojindo.co.jpthehindu.com This dual nature is conferred by its rigid steroidal backbone, which is hydrophobic, and the multiple hydroxyl groups and the terminal carboxylate group on its side chain, which are hydrophilic. thermofisher.com

This amphiphilic character is central to its function. In aqueous solutions, when its concentration rises above a specific threshold known as the critical micelle concentration (CMC), sodium cholate molecules self-assemble into aggregates called micelles. nih.govnih.gov These micelles have a structure where the hydrophobic steroid portions form a core, and the hydrophilic groups face the outer aqueous environment. nih.gov This arrangement allows them to encapsulate nonpolar molecules, such as fats and lipids, effectively solubilizing them in water—a key process in digestion and a valuable property in laboratory settings. britannica.comrsc.org As a member of the bile acid family, sodium cholate is integral to the enterohepatic circulation, where bile acids are cycled between the liver and the small intestine to aid in the digestion and absorption of dietary fats and fat-soluble vitamins. britannica.com Its role as a biological detergent is fundamental to both its physiological importance and its utility in research. thehindu.comnih.gov

Physicochemical Properties of Sodium Cholate Hydrate

| Property | Value / Description | Source(s) |

|---|---|---|

| Synonyms | 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid sodium salt, Cholalic acid sodium salt | h5mag.comnih.gov |

| Molecular Formula | C₂₄H₃₉NaO₅ · xH₂O | nih.gov |

| Molecular Weight | 430.55 g/mol (anhydrous basis) | rsc.orgnih.gov |

| Appearance | White to off-white powder or crystalline powder | h5mag.comrsc.org |

| Type | Anionic, non-denaturing detergent | mdpi.comnobelprize.org |

| Critical Micelle Concentration (CMC) | 9-15 mM (in water at 20-25°C) | nih.govmdpi.comnih.gov |

| Aggregation Number | 2-3 | mdpi.comnih.gov |

| Solubility | Soluble in water and ethanol (B145695) | rsc.orgchemeurope.com |

Historical Trajectories and Milestones in Sodium Cholate Hydrate Research

The scientific journey of sodium cholate is intrinsically linked to the broader history of bile acid research, which spans over 170 years. laboratoryequipment.comnih.gov The initial isolation of conjugated forms of cholic acid by A. Strecker in 1848 marked the beginning of cholanology, the science of bile acids. chemeurope.comnih.gov

A pivotal era of discovery occurred in the early 20th century, led by German chemists Heinrich Wieland and Adolf Windaus. Wieland, who began his seminal work in 1912, was awarded the Nobel Prize in Chemistry in 1927 for his painstaking research that successfully elucidated the chemical structure of bile acids. nih.govblogspot.com Shortly after, in 1928, Windaus received the Nobel Prize for his work on sterols and their connection to vitamins, which included demonstrating the crucial link between cholesterol and bile acids by converting cholesterol into cholanic acid, the parent steroid from which all bile acids are derived. nih.govnih.gov These Nobel-winning achievements laid the fundamental chemical groundwork for all subsequent bile acid research. rsc.org

The post-World War II period brought new tools to the field. The availability of radioisotopes and the development of advanced chromatographic techniques enabled researchers like Sune Bergström (who would later win a Nobel Prize for work on prostaglandins) to trace the complex metabolic pathways of bile acids in the body. nih.gov

While it was long known for its detergent properties, the adoption of sodium cholate as a specific, mild, non-denaturing detergent in biochemistry became particularly significant in the latter half of the 20th century. This coincided with the rise of membrane proteomics. Researchers required agents that could extract delicate membrane proteins from the lipid bilayer while preserving their native structure and function, a role for which sodium cholate proved ideal. thermofisher.comnih.govnobelprize.org Its use became a cornerstone technique for the solubilization, purification, and structural analysis of membrane proteins, a status it maintains to this day. thermofisher.comnih.gov

Contemporary Research Landscape and Future Directions in Sodium Cholate Hydrate Studies

In modern research, sodium cholate hydrate is a versatile and widely used tool, with applications spanning biochemistry, pharmacology, and nanotechnology. Its utility stems from its well-characterized, mild, and effective detergent action.

Key Research Applications:

Membrane Proteomics: A primary application of sodium cholate hydrate is the extraction and purification of membrane proteins. chemeurope.comnih.gov As a non-denaturing detergent, it disrupts the lipid bilayer to release embedded proteins while helping to maintain their native conformation and biological activity, which is crucial for functional and structural studies. nobelprize.orgchemeurope.comfrontiersin.org It is frequently used alone or in combination with other detergents to solubilize and reconstitute membrane proteins into systems like nanodiscs for detailed analysis. laboratoryequipment.comnobelprize.org

Pharmaceutical Sciences & Drug Delivery: Sodium cholate hydrate is extensively investigated for its role in enhancing the solubility and bioavailability of poorly water-soluble drugs. dojindo.co.jpnih.gov By forming mixed micelles, it can encapsulate hydrophobic drug molecules, increasing their dissolution in aqueous environments and facilitating their absorption across biological membranes. nih.govrsc.org Recent research focuses on incorporating it into advanced drug delivery nanocarriers, such as liposomes, bilosomes, and other nanoparticles, to improve drug stability and enable targeted delivery. dojindo.co.jpmdpi.com

Nanotechnology and Material Science: The unique self-assembling properties of sodium cholate are harnessed in nanotechnology. It has been successfully used as a stabilizing agent in the aqueous synthesis of metallic nanoparticles, such as gold and platinum, controlling their size and preventing aggregation. britannica.com Furthermore, its ability to effectively disperse and stabilize single-walled carbon nanotubes in water has been a significant enabler for their study and application. More novel applications include its use as an environmentally friendly corrosion inhibitor for carbon steel. core.ac.uk

Table of Selected Research Findings

| Research Area | System/Method Studied | Key Finding | Source(s) |

|---|---|---|---|

| Drug Delivery | Bilosomes (bile salt-stabilized vesicles) | Used to create functional and biocompatible nanocarriers for co-loading of hydrophilic and hydrophobic compounds for potential therapeutic applications. | |

| Nanotechnology | Gold Nanoparticle (AuNP) Synthesis | Acted as both a reducing and capping agent in the one-step, "green" synthesis of water-soluble AuNPs with adjustable diameters. | britannica.com |

| Drug Delivery | Phosphatidylcholine-based nanoparticles | Formed mixed micelles with phospholipids (B1166683) to create vehicles for siRNA delivery, with binding efficiency increasing with higher cholate content. | |

| Material Science | Single-Walled Carbon Nanotubes (SWNTs) | Molecular dynamics simulations showed cholate ions wrap around SWNTs, providing superior dispersion stability in water compared to conventional detergents like SDS. | |

| Material Science | Carbon Steel Corrosion | Demonstrated effective corrosion inhibition for carbon steel in neutral chloride solutions, presenting a novel application as a "green" inhibitor. | core.ac.uk |

Future Directions: The future of sodium cholate hydrate research appears poised to build upon its current successes. In pharmaceuticals, the focus is likely to shift towards more sophisticated, targeted drug delivery systems that leverage its biocompatibility and permeation-enhancing properties. The development of "intelligent" nanocarriers that respond to specific biological triggers is a promising avenue. In material science, its role as a green and efficient surfactant will likely be explored for the synthesis and stabilization of a wider range of nanomaterials. Its unique interaction with carbon-based materials may lead to new developments in electronics and sensor technology. As research continues to bridge the gap between biology and materials science, the fundamental properties of sodium cholate hydrate will ensure its continued relevance in cutting-edge scientific discovery.

Structure

3D Structure of Parent

Properties

CAS No. |

206986-87-0 |

|---|---|

Molecular Formula |

C24H42NaO6 |

Molecular Weight |

449.6 g/mol |

IUPAC Name |

sodium (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O5.Na.H2O/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);;1H2/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-;;/m1../s1 |

InChI Key |

QWSPGAWHPXZHEP-RCVKHMDESA-N |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na] |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na] |

Origin of Product |

United States |

Molecular Self Assembly and Aggregation Phenomena of Sodium Cholate Hydrate

Critical Micelle Concentration (CMC) Determination and Biophysical Characterization

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which individual surfactant molecules (monomers) begin to associate and form larger aggregates known as micelles. For sodium cholate (B1235396), this process is not a sharp transition but rather occurs over a concentration range, reflecting a more complex, stepwise aggregation process. researchgate.net The reported CMC for sodium cholate typically falls within the range of 6-16 mM. researchgate.net

Various experimental techniques are employed to determine the CMC of sodium cholate by monitoring changes in the physicochemical properties of its aqueous solutions as a function of concentration. nih.govjustagriculture.in

Conductometry: This method is suitable for ionic surfactants like sodium cholate. It measures the electrical conductivity of the solution. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. vlabs.ac.in Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility than the individual ions and can bind counterions, reducing the total number of effective charge carriers. vlabs.ac.in The break in the plot of conductivity versus concentration indicates the CMC.

Tensiometry: This technique measures the surface tension of the solution. Surfactant monomers tend to accumulate at the air-water interface, reducing the surface tension. As the concentration increases, the surface becomes saturated with monomers. At the CMC, the surface tension reaches a near-constant value because any additional surfactant molecules preferentially form micelles in the bulk solution rather than further populating the interface. justagriculture.in

Spectrofluorimetry: This sensitive method often utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, the probe resides in a polar environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles. nih.gov This change in the microenvironment leads to a significant shift in the fluorescence emission spectrum, which can be used to determine the CMC. nih.gov

Each of these methods can yield slightly different CMC values due to the different physical phenomena they measure and the inherent complexity of the stepwise aggregation of bile salts. justagriculture.in

The self-assembly of sodium cholate is sensitive to the surrounding environmental conditions, which can significantly influence its CMC.

pH: The pH of the solution affects the ionization state of the carboxylic acid group on the cholate molecule. At lower pH values, closer to the pKa of cholic acid, a portion of the molecules will be in their protonated, less soluble form, which can influence aggregation behavior. Studies are often conducted at a pH well above the pKa to ensure the cholate is fully ionized. nih.gov

Ionic Strength: Increasing the ionic strength of the solution by adding salt generally leads to a decrease in the CMC of ionic surfactants. mdpi.com The added electrolytes shield the electrostatic repulsion between the charged head groups of the cholate molecules, making it easier for them to come together and form micelles. mdpi.com This effect has been observed for sodium cholate where the addition of salts like NaCl and CsCl lowers the CMC. mdpi.com

Temperature: The effect of temperature on the CMC of sodium cholate is not monotonic. nih.govresearchgate.net Typically, for many surfactants, the CMC value shows a shallow minimum around room temperature. researchgate.net For sodium cholate, the temperature dependence of the CMC is reported to be weak. researchgate.net This behavior is a result of the interplay between the temperature-dependent changes in the hydrophobic effect, which is the primary driving force for micellization, and the electrostatic interactions between the cholate anions. researchgate.net

| Parameter | Effect on Sodium Cholate CMC | Rationale |

| pH | Influences the ionization state of the carboxylate group, affecting solubility and aggregation. | At lower pH, protonation of the carboxylate group reduces charge repulsion, potentially favoring aggregation, but also decreases solubility. |

| Ionic Strength | Increasing ionic strength generally decreases the CMC. mdpi.com | Added electrolytes shield the electrostatic repulsion between the negatively charged cholate head groups, facilitating micelle formation. mdpi.com |

| Temperature | Exhibits a weak, non-linear effect, often with a shallow minimum around room temperature. researchgate.net | Reflects a complex interplay between the temperature dependence of the hydrophobic effect and electrostatic repulsions. researchgate.net |

Micellar Architectures and Morphological Investigations

Beyond the onset of aggregation, the structure and morphology of the resulting sodium cholate micelles are of significant scientific interest. These aggregates are typically small and dynamic, with their size and shape being influenced by concentration and environmental factors.

Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the structure of micelles in solution on the nanometer scale. ias.ac.iniaea.org By analyzing the scattering pattern of neutrons from a micellar solution, information about the size, shape, and internal structure of the aggregates can be obtained. scilit.com SANS studies on sodium cholate have provided direct evidence for the formation of micelles and have been used to determine their dimensions. researchgate.netresearchgate.net For instance, SANS data has been fitted to models of monodisperse ellipsoids, yielding information about the semi-minor and semi-major axes of the micelles. researchgate.net One study reported a semi-minor axis of 8.0 Å and a semi-major axis of 18.4 Å for sodium cholate micelles. researchgate.net Another SANS investigation found the average radius of sodium cholate micelles to be approximately 10.14 Å over a concentration range of 25–100 mM. researchgate.net

The aggregation number (N) represents the average number of surfactant molecules that constitute a single micelle. For sodium cholate, the aggregation number is relatively small compared to conventional flexible-chain surfactants, and it can increase with concentration. nih.gov Various techniques have been used to determine the aggregation number of sodium cholate micelles, and the reported values can vary.

| Method | Aggregation Number (N) | Conditions |

| Stepwise Association Model nih.gov | ~17 | 60 mM Sodium Cholate, 298.2 K |

| Stepwise Association Model nih.gov | ~12 | 60 mM Sodium Cholate, 313.2 K |

| Not specified nih.gov | Up to 24 | 25°C, in N(CH3)4Cl ionic medium |

| Not specified researchgate.net | 9.0 | 0.1 M D2O solution, 298 K |

| Fluorescence acs.org | 18 | Not specified |

This variability underscores the dynamic and concentration-dependent nature of sodium cholate aggregation.

The aggregation of bile salts like sodium cholate is often described by models that deviate from the simple monomer-micelle equilibrium seen in many synthetic surfactants. The step-wise aggregation model is particularly relevant. nih.govresearchgate.net This model posits that aggregation is not a single-step process but rather a series of equilibria where smaller aggregates (dimers, trimers, etc.) form at concentrations below the traditionally defined CMC, and these then grow into larger micelles as the concentration increases. nih.govresearchgate.net

This model helps to explain the broad CMC range observed for bile salts. researchgate.net Evidence for this stepwise process comes from techniques like NMR spectroscopy, which have identified the formation of "primitive" or "pre-micellar" aggregates at concentrations as low as 7 mM, followed by a primary CMC around 14 mM, and secondary aggregation at even higher concentrations (50-60 mM). nih.gov This multi-step aggregation leads to a distribution of micelle sizes that changes with the total surfactant concentration. nih.gov

Dynamics of Primary and Secondary Aggregation Processes

The self-assembly of sodium cholate hydrate (B1144303) in aqueous solutions is a dynamic and stepwise process, progressing through distinct stages of aggregation rather than a single monomer-to-micelle transition. This behavior involves the initial formation of small, primary aggregates which then associate into larger, secondary structures at higher concentrations. The dynamics of these processes are governed by a complex interplay of hydrophobic and hydrophilic interactions.

Research using 1H and 31P Nuclear Magnetic Resonance (NMR) spectroscopy has provided significant insights into this multi-stage aggregation. nih.gov The process begins with the formation of "primitive" aggregates, such as dimers, at concentrations below the primary critical micelle concentration (CMC). nih.gov These primitive aggregates are thought to be necessary precursors to the formation of primary micelles and are primarily held together by hydrophobic interactions between the steroid backbones of the cholate molecules. nih.gov

As the concentration of sodium cholate hydrate increases, the formation of primary micelles occurs. This is a well-defined stage, with a primary CMC consistently reported to be around 14-15 mM in aqueous solutions. nih.gov These primary micelles are relatively small, with aggregation numbers typically ranging from 2 to 10 monomers. mdpi.com The formation of these initial aggregates is a dynamic equilibrium, with a constant exchange of monomers between the bulk solution and the micelles. nih.gov

Upon further increase in concentration, a secondary aggregation process is initiated. This transition is less sharply defined than the primary micellization and is often described as a "pseudo-cmc" event occurring in the concentration range of 40-60 mM. nih.govresearchgate.net This secondary aggregation is believed to involve the association of the pre-existing primary micelles into larger, more complex structures. nih.gov The driving force for this secondary association is thought to be further hydrophilic interactions and the desire to minimize the exposure of remaining hydrophobic surfaces to the aqueous environment. nih.gov NMR relaxation data supports this secondary micellization at higher concentrations, indicating a change in the aggregation state around 50-60 mM. nih.gov It is noteworthy that the hydrophobic environment within the aggregates is preserved during the transition from primary to secondary structures, which supports the model of primary micelles associating to form these larger assemblies. nih.gov

Molecular dynamics simulations have further elucidated the hierarchical and dynamic nature of this aggregation. These studies show that the aggregation process is indeed hierarchical and that the resulting micelles are dynamic structures, with constituent molecules in a state of constant flux. researchgate.net The simulations also highlight the importance of both hydrophobic forces, which drive the initial association of the steroid rings, and hydrogen bonding in stabilizing the larger secondary aggregates. mdpi.com

The aggregation behavior is also influenced by environmental factors such as temperature. Studies have shown that the aggregation number of sodium cholate micelles can vary with temperature, indicating the sensitivity of the aggregation dynamics to thermal conditions. nih.gov For instance, at a concentration of 60 mM, the aggregation number has been observed to be 17 at 298.2 K and 12 at 313.2 K. nih.gov

The following table summarizes the key transitional concentrations in the aggregation of sodium cholate hydrate based on NMR studies.

| Aggregation Stage | Concentration Range (mM) | Method of Observation |

| Primitive Aggregate Formation | 7 ± 1 | 1H NMR Spectroscopy |

| Primary Micelle Formation (CMC) | 14 ± 1 | 31P and 1H NMR Spectroscopy |

| Secondary Aggregation | 50 - 60 | NMR Relaxation Data |

The stepwise aggregation of sodium cholate hydrate is a key characteristic that distinguishes it from classical surfactants, which typically exhibit a single, well-defined CMC. This multi-stage process allows for a more gradual and adaptable response to changes in concentration and environment, which is crucial for its biological functions.

Interactions of Sodium Cholate Hydrate with Biological Membranes and Lipid Assemblies

Thermodynamic Characterization of Sodium Cholate (B1235396) Hydrate (B1144303) Partitioning into Model Membranes

The interaction of sodium cholate hydrate with lipid bilayers is a thermodynamically driven process involving the partitioning of the bile salt monomers from the aqueous phase into the membrane. This process is crucial for understanding its physiological role in fat digestion and its use as a solubilizing agent in biochemical research.

Isothermal Titration Calorimetry (ITC) for Partition Coefficient and Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with the binding or partitioning of molecules. researchgate.net This method allows for the determination of key thermodynamic parameters, including the partition coefficient (K), enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG), which together provide a comprehensive thermodynamic profile of the interaction between sodium cholate hydrate and model membranes. researchgate.netnih.gov

The partition coefficient, K, which represents the ratio of the concentration of sodium cholate in the membrane phase to that in the aqueous phase at equilibrium, can be determined from ITC data. Studies have shown that the partitioning of sodium cholate into model membranes, such as those composed of L-α-dimyristoyl-phosphatidylcholine (DMPC) or L-α-dipalmitoylphosphatidylcholine (DPPC), is dependent on factors like temperature and the lipid-to-detergent ratio. nih.gov For instance, in DPPC vesicles, the partition coefficient for sodium cholate has been calculated from high-sensitivity differential scanning calorimetry results. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Partition Coefficient (K) | 0.049 mol⁻¹ | Indicates the equilibrium distribution of sodium cholate between the membrane and aqueous phases. |

| ΔH (Enthalpy Change) | Positive (Endothermic) | Heat is absorbed during partitioning, suggesting the breaking of bonds or disruption of ordered structures. |

| ΔS (Entropy Change) | Positive and large | The primary driving force, resulting from the hydrophobic effect and release of water molecules. |

| ΔG (Gibbs Free Energy Change) | Negative | Indicates a spontaneous partitioning process. |

Vesicle-to-Micelle Transformation Pathways Induced by Sodium Cholate Hydrate

At low concentrations, sodium cholate monomers insert into the lipid bilayer of vesicles. As the concentration of sodium cholate increases, it eventually leads to the complete solubilization of the vesicles into mixed micelles. This transformation is a complex process that proceeds through several intermediate stages.

Characterization of Transition States via Light Scattering Techniques

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are valuable techniques for monitoring the structural changes that occur during the vesicle-to-micelle transition. nih.govnih.gov DLS measures the fluctuations in scattered light intensity to determine the size distribution of particles in a solution, while SLS provides information about the average molecular weight and shape of the aggregates.

Studies using these techniques have revealed that the transformation is not a simple, one-step process. nih.gov Initially, the incorporation of sodium cholate into the vesicle bilayer can cause the vesicles to swell. researchgate.net As more cholate is added, the bilayer becomes saturated, leading to the formation of pores and the budding off of small, disc-like or thread-like mixed micelles from the vesicle surface. nih.govcambridge.org This results in a coexistence of vesicles and micelles over a range of cholate concentrations. nih.gov Eventually, at a sufficiently high cholate concentration, the vesicles are completely disrupted, and the solution contains only mixed micelles. nih.gov The transition from micelles back to vesicles can also be studied, often involving intermediate structures like disklike micelles. nih.gov

Influence of Membrane Lipid Composition and Curvature on Solubilization Dynamics

The dynamics of vesicle solubilization by sodium cholate hydrate are significantly influenced by the lipid composition and the curvature of the membrane.

Lipid Composition: The presence of different lipids, such as cholesterol, can alter the solubilization process. nih.govresearchgate.net Cholesterol is known to increase the packing density and mechanical rigidity of lipid bilayers. biorxiv.org This can make the membrane more resistant to disruption by detergents, requiring higher concentrations of sodium cholate for complete solubilization. nih.gov Furthermore, different detergents show preferential extraction of certain lipids. For example, sodium cholate has been shown to extract a higher percentage of galactosylceramide compared to other detergents. nih.gov

Membrane Curvature: The curvature of the vesicle bilayer also plays a critical role. nih.govnih.gov Smaller vesicles have a higher degree of curvature, which can create packing defects and increase the accessibility of the hydrophobic core to detergent molecules. acs.org Research has shown that smaller vesicles require a lower concentration of sodium cholate for complete solubilization compared to larger vesicles. nih.gov This is because the higher strain in the tightly curved bilayer of smaller vesicles makes them thermodynamically less stable and more susceptible to detergent-induced disruption. nih.gov

Mechanisms of Membrane Fluidity and Permeability Modulation by Sodium Cholate Hydrate

The incorporation of sodium cholate hydrate into a lipid bilayer has profound effects on the physical properties of the membrane, particularly its fluidity and permeability.

Membrane Fluidity: Sodium cholate, with its rigid steroidal ring structure, disrupts the ordered packing of the phospholipid acyl chains within the bilayer. This disruption increases the free volume within the hydrophobic core of the membrane, leading to an increase in membrane fluidity. The extent of this fluidizing effect depends on the concentration of sodium cholate and the initial phase state of the lipid bilayer.

Membrane Permeability: The increased fluidity and disruption of lipid packing caused by sodium cholate can lead to an increase in membrane permeability. studymind.co.ukconductscience.com The insertion of cholate molecules can create transient pores or defects in the membrane, allowing for the leakage of small molecules and ions across the bilayer. nih.govresearchgate.net Studies have shown that sodium cholate can increase the paracellular and transcellular permeability of epithelial cell layers. nih.gov At higher concentrations, leading up to solubilization, the formation of pores and other non-bilayer structures further enhances the permeability of the membrane. cambridge.org

Fundamental Principles of Lipid Emulsification Mediated by Sodium Cholate Hydrate

Sodium cholate hydrate, as a bile salt, is a highly effective biological surfactant that plays a key role in the emulsification of dietary fats in the small intestine. patsnap.com Emulsification is the process of breaking down large fat globules into smaller droplets, thereby increasing the surface area available for enzymatic digestion. patsnap.comnih.gov

The fundamental principle behind this process lies in the amphipathic nature of the sodium cholate molecule. It possesses both a hydrophobic (the steroid nucleus) and a hydrophilic (the hydroxyl groups and the charged carboxylate group) face. When mixed with oil and water, sodium cholate molecules spontaneously adsorb to the oil-water interface. nih.govresearchgate.net The hydrophobic face of the cholate molecule partitions into the oil droplet, while the hydrophilic face remains in contact with the aqueous environment.

This arrangement reduces the interfacial tension between the oil and water, making it energetically more favorable to break up large oil droplets into smaller ones. The smaller droplets are then stabilized by a coating of sodium cholate molecules, which prevents them from coalescing back into larger globules through electrostatic and steric repulsion. nih.gov This creates a stable emulsion of fine oil droplets dispersed in the aqueous phase, which is essential for the efficient action of lipase (B570770) enzymes. nih.gov

Sodium Cholate Hydrate in Macromolecular Interactions and Biophysical Systems

Advanced Methodologies for Protein Solubilization and Extraction

The effective solubilization and extraction of proteins, particularly those embedded within cellular membranes, are critical preliminary steps for their structural and functional characterization. Sodium cholate (B1235396) hydrate (B1144303) serves as a key tool in these processes.

Sodium cholate hydrate is widely recognized as a non-denaturing or mild anionic detergent, making it particularly valuable for the study of integral membrane proteins. nih.govntu.edu.tw Unlike harsh detergents that can unfold proteins and destroy their biological activity, sodium cholate hydrate is effective at disrupting the lipid bilayer to release membrane-bound proteins while often preserving their native conformation and function. nih.gov Its utility stems from its ability to form micelles that create a hydrophobic environment, mimicking the native membrane and stabilizing the solubilized protein.

The selection of a suitable detergent for membrane protein research is guided by several key characteristics. Sodium cholate hydrate meets many of these criteria, contributing to its widespread use.

| Desired Detergent Characteristic | Relevance of Sodium Cholate Hydrate |

| Sufficient Solubilization Capability | Effectively extracts a wide range of membrane proteins. bioecho.com |

| Non-Denaturing Nature | Generally preserves the biological activity and native structure of proteins. nih.gov |

| Removability | Forms relatively small micelles, which can facilitate its removal by methods like dialysis. bitesizebio.com |

| Compatibility with Purification | Can be used in conjunction with chromatographic techniques such as hydroxyapatite (B223615) high-performance liquid chromatography (HPLC) for protein separation. bioecho.com |

This non-denaturing property is crucial for downstream applications such as functional assays, X-ray crystallography, and cryo-electron microscopy, where the protein's native structure is paramount.

Optimizing the conditions for protein solubilization is essential to maximize yield and maintain protein integrity. The concentration of sodium cholate hydrate is a critical parameter, and its effectiveness is closely related to its critical micelle concentration (CMC). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles. For sodium cholate, the CMC is approximately 14 mM. bitesizebio.commicrobiologyresearch.org Effective solubilization of membrane proteins typically occurs at detergent concentrations well above the CMC.

Several factors must be considered when designing a solubilization strategy using sodium cholate hydrate:

Detergent-to-Lipid Ratio: The ratio of sodium cholate to the lipids in the cell membrane is a key determinant of successful solubilization. A sufficiently high ratio is required to effectively disrupt the membrane and form mixed micelles containing lipids, proteins, and detergent.

Ionic Strength and pH: The aggregation behavior and solubilizing power of sodium cholate can be influenced by the salt concentration and pH of the buffer. nih.gov

Temperature: Temperature can affect both the stability of the target protein and the properties of the detergent micelles.

In one study focusing on the solubilization of phosphatidylcholine vesicles, the effective molar ratio of sodium cholate to the lipid (SPC) was a critical factor. The point at which the lipid bilayers became saturated with the detergent (Re(sat)) was found to be approximately 0.70, while complete bilayer solubilization (Re(sol)) occurred at a ratio of about 0.97. cd-genomics.com These precise ratios highlight the importance of careful optimization for achieving the desired state of the protein-lipid-detergent complex.

Interactions with Soluble Proteins and Influence on Amyloid Fibril Formation

Beyond its role in membrane protein extraction, sodium cholate hydrate also exhibits significant interactions with soluble proteins, modulating their stability and aggregation pathways. This is particularly relevant in the study of amyloid fibril formation, a process associated with numerous neurodegenerative diseases.

Bovine Serum Albumin (BSA) is a widely used model protein for studying ligand interactions and fibrillation. Research has demonstrated that sodium cholate hydrate can significantly inhibit the heat-induced formation of BSA amyloid fibrils. nih.govunibo.it This inhibitory effect is concentration-dependent. At low concentrations (below 1 mM), sodium cholate binds to BSA, forming a complex that can lead to a decrease in the protein's intrinsic fluorescence. unibo.it As the concentration increases above the CMC, sodium cholate forms micelles, and the nature of its interaction with the protein changes, leading to a stabilizing effect on the protein's structure. unibo.it

Studies have shown that sodium cholate can slow down the formation of BSA fibrils by as much as tenfold. nih.govunibo.it This effect is attributed to structural changes in the secondary structure of BSA induced by the bile salt, which prevent the misfolding and subsequent aggregation into the β-sheet-rich structures characteristic of amyloid fibrils. nih.govunibo.it The interaction with sodium cholate was also found to stabilize BSA against thermal denaturation. nih.gov

| Sodium Cholate Concentration | Observed Effect on Bovine Serum Albumin (BSA) |

| < 1 mM | Forms a complex with BSA, quenching intrinsic fluorescence. unibo.it |

| > 1 mM (micellar form) | Stabilizes BSA against thermal denaturation and inhibits fibril formation. unibo.it |

| 10 mM | Identified as a highly effective concentration for inhibiting fibril formation. unibo.it |

Transmission electron microscopy has confirmed that in the presence of sodium cholate, the typical mesh-like network of BSA fibrils is disrupted, leading instead to the formation of larger, amorphous aggregates. unibo.it

Applications in Nucleic Acid Purification Methodologies (DNA and RNA)

The purification of DNA and RNA is a fundamental process in molecular biology, typically involving cell lysis, removal of contaminants like proteins and lipids, and precipitation of the nucleic acids. This process relies on a combination of detergents, chaotropic agents, and salts.

While detergents are crucial for the initial lysis step to break down cell membranes, the specific use of sodium cholate hydrate as a primary agent in standard DNA and RNA purification protocols is not documented. Common lysis buffers often employ detergents like Sodium Dodecyl Sulfate (B86663) (SDS). libretexts.org The precipitation of nucleic acids is typically achieved using high concentrations of salts such as sodium acetate, sodium chloride, or lithium chloride in the presence of ethanol (B145695) or isopropanol. bitesizebio.comnih.gov These salts neutralize the negative charge of the phosphate (B84403) backbone, allowing the nucleic acids to aggregate and precipitate out of solution.

Conversely, bile salts, including cholate derivatives, are often considered contaminants that can inhibit downstream enzymatic reactions like the polymerase chain reaction (PCR). nih.gov Therefore, the goal of many nucleic acid purification methods, especially from samples like feces where bile salts are abundant, is the efficient removal of these compounds rather than their addition as a reagent.

Chiral Recognition Phenomena and Enantioselective Interactions in Solution

Sodium cholate hydrate's rigid, chiral steroid backbone makes it a valuable agent for enantioselective recognition. Its micelles can act as a chiral pseudostationary phase in separation techniques like Micellar Electrokinetic Capillary Chromatography (MEKC). microbiologyresearch.org This allows for the separation of enantiomers, which are mirror-image isomers that are otherwise difficult to distinguish.

The mechanism of chiral recognition involves the differential interaction of enantiomers with the chiral environment of the sodium cholate micelles. This enantioselective association leads to differences in the electrophoretic mobility of the isomers, enabling their separation. microbiologyresearch.org

The aggregation behavior of sodium cholate is key to its function in chiral separations. It exhibits a stepwise aggregation model, forming primary aggregates at a lower concentration before forming larger micelles. Nuclear Magnetic Resonance (NMR) spectroscopy studies have been used to probe this aggregation and its role in chiral recognition of model analytes like (R,S) 1,1′-binaphthyl-2,2′-diylhydrogenphosphate (BNDHP). microbiologyresearch.org

| Sodium Cholate Concentration (in basic solution, pH 12) | Aggregation State / Phenomenon |

| 7 ± 1 mM | Formation of a "primitive aggregate" (e.g., dimer). microbiologyresearch.org |

| 14 ± 1 mM | Primary Critical Micelle Concentration (CMC); formation of primary micelles necessary for chiral resolution in MEKC. microbiologyresearch.org |

| 50-60 mM | Secondary aggregation observed. microbiologyresearch.org |

These studies demonstrate that the formation of primary micelles, occurring at concentrations of 14 mM or greater, is necessary to achieve chiral resolution of the BNDHP enantiomers. microbiologyresearch.org This highlights the direct link between the supramolecular assembly of sodium cholate and its capacity for enantioselective interactions in solution.

Advanced Analytical and Characterization Techniques Utilizing or Probing Sodium Cholate Hydrate Systems

Spectroscopic Characterization Methods

Spectroscopic techniques are pivotal in elucidating the structure, interactions, and dynamics of sodium cholate (B1235396) hydrate (B1144303) systems at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for investigating the aggregation behavior of sodium cholate and its interactions with other molecules. Both ¹H and ³¹P NMR are particularly informative.

Research Findings:

Probing Micellar Aggregation: The chemical shifts of probe molecules, such as (R,S) 1,1'-binaphthyl-2,2'-diylhydrogenphosphate (BNDHP), are highly sensitive to the aggregation state of sodium cholate. Changes in these chemical shifts can be monitored as a function of sodium cholate concentration to determine critical micelle concentrations (CMCs). For instance, in basic solutions (pH 12), a primary CMC for sodium cholate has been identified at approximately 14 ± 1 mM. Furthermore, evidence of a primitive aggregate forming at a lower concentration of 7 ± 1 mM and secondary aggregation occurring between 50-60 mM has been observed through this method. libretexts.org

Investigating Intermolecular Interactions: NMR can reveal specific atomic-level interactions between sodium cholate micelles and guest molecules. For example, studies with BNDHP have shown that the H5-H7 edge of the BNDHP molecule is sensitive to chirally selective interactions with the primary cholate micelles. libretexts.org This indicates that specific regions of the guest molecule are involved in the binding and chiral recognition process.

Correlation with Chromatographic Separations: NMR data often correlates strongly with separation outcomes in techniques like Micellar Electrokinetic Chromatography (MEKC). The spectral resolution of enantiomers in NMR is often predictive of their separation efficiency in MEKC. For example, the enantiomers of BNDHP are not resolved by ³¹P NMR at sodium cholate concentrations below the primary CMC (around 14 mM), which aligns with the lack of chiral separation observed in MEKC under the same conditions. libretexts.org

Relaxation Studies for Dynamics: Nuclear spin relaxation times (T₁ and T₂) provide insights into the dynamics of molecules. For a probe molecule like BNDHP in a sodium cholate solution, a steep decrease in ³¹P T₁ and T₂ values is observed in the 5-10 mM cholate range. This is consistent with an increase in the average rotational correlation time, indicating that the BNDHP is partitioning into a cholate aggregate, thus experiencing slower reorientation. libretexts.org

Table 1: Key NMR Observables in Sodium Cholate Hydrate Systems

| NMR Parameter | Information Gained | Example Application with Sodium Cholate |

| Chemical Shift (δ) | Electronic environment of nuclei, sensitive to aggregation and binding. | Monitoring ¹H and ³¹P chemical shifts of a probe molecule to determine the Critical Micelle Concentration (CMC) of sodium cholate. libretexts.org |

| Spin-Lattice Relaxation (T₁) | Molecular motion and dynamics. | Observing changes in T₁ of a guest molecule to understand its partitioning into sodium cholate micelles. libretexts.org |

| Spin-Spin Relaxation (T₂) | Molecular motion and exchange processes. | Analyzing T₂ to probe the formation of primitive cholate aggregates at pre-micellar concentrations. libretexts.org |

| Nuclear Overhauser Effect (NOE) | Proximity of nuclei (< 5 Å), revealing intermolecular distances. | Determining the specific regions of interaction between a chiral analyte and the sodium cholate micelle. |

Fluorescence spectroscopy is a highly sensitive technique used to study the formation of micelles and the polarity of their microenvironments. Fluorescent probes, whose spectral properties are sensitive to their local environment, are employed for this purpose.

Research Findings:

Critical Micelle Concentration (CMC) Determination: The fluorescence intensity of probes like pyrene (B120774) can be used to determine the CMC of bile salts. As sodium cholate concentration increases, the pyrene molecules partition from the aqueous environment into the hydrophobic core of the micelles, leading to a change in their fluorescence properties. acs.org The ratio of the intensities of the first and third vibronic peaks (I₁/I₃) of pyrene is particularly sensitive to the polarity of its microenvironment and is a common metric for CMC determination. researchgate.net

Probing Micropolarity: The I₁/I₃ ratio of pyrene can be used to assess the polarity of the micellar core. A decrease in this ratio indicates that the probe is in a more hydrophobic environment, characteristic of the micelle interior. This allows for the characterization of the microenvironment provided by sodium cholate aggregates. researchgate.net

Studying Interactions with Other Molecules: Fluorescence spectroscopy can be used to investigate the interaction between sodium cholate and other molecules, such as bioactive peptides. The presence of glycyl dipeptide, for example, can affect the micelle polarity of sodium cholate, as demonstrated by changes in the I₁/I₃ ratio of pyrene. researchgate.net

Disaggregation Studies: Sodium cholate's role as a disaggregating agent can be studied using fluorescent molecules that tend to self-aggregate, such as Methylene Blue (MB). An increase in the monomer fluorescence of MB in the presence of increasing concentrations of sodium cholate indicates the breakdown of MB aggregates, a process driven by hydrophobic interactions with the bile salt. acs.org

Table 2: Fluorescence Probes Used in Sodium Cholate Hydrate Systems

| Fluorescent Probe | Property Measured | Information Obtained |

| Pyrene | I₁/I₃ vibronic peak ratio | Determination of CMC, assessment of micellar core polarity. acs.orgresearchgate.net |

| Methylene Blue (MB) | Monomer fluorescence intensity | Studying the disaggregation of MB aggregates induced by sodium cholate. acs.org |

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the molecular structure and conformational changes in molecules by measuring the absorption of infrared radiation.

Research Findings:

Probing Hydrogen Bond Networks: FTIR studies on sodium cholate have shown that its spectral characteristics are closely related to its hydrogen bond networks. This is particularly relevant when studying the effects of external stimuli, such as irradiation with a free electron laser, which can induce structural changes by altering these networks. nih.gov

Investigating Protein-Ligand Interactions: Attenuated Total Reflection (ATR)-FTIR spectroscopy can be used to monitor conformational changes in proteins upon interaction with sodium cholate in real-time. For example, when an immobilized monolayer of human serum albumin (HSA) is exposed to a solution of sodium cholate, an increase in α-helical structures within the protein is observed. This indicates that the binding of cholate molecules induces a specific conformational change in the protein. researchgate.net

Assessing Compatibility in Drug Delivery Systems: In the development of drug delivery systems, FTIR can be used to confirm the compatibility between a drug and excipients like sodium cholate. The absence of significant shifts in the characteristic vibrational bands of the drug and the carrier in a mixed system suggests that there are no strong chemical interactions that would alter their fundamental structures. liv.ac.uk

Table 3: Key FTIR Spectral Regions for Studying Sodium Cholate Interactions

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Significance in Sodium Cholate Systems |

| 3500-3200 | O-H stretching | Information on hydrogen bonding within cholate aggregates and with water. nih.gov |

| 1700-1500 | C=O stretching (carboxylate) | Probing the ionization state and interactions of the carboxylate group. |

| 1660-1650 | Amide I (in proteins) | Detecting changes in protein secondary structure (e.g., α-helix, β-sheet) upon binding to cholate. researchgate.net |

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the characterization of nanoparticles, particularly those of noble metals, due to their unique optical properties arising from Localized Surface Plasmon Resonance (LSPR).

Research Findings:

Confirmation of Nanoparticle Synthesis: The formation of nanoparticles is often confirmed by the appearance of a characteristic LSPR peak in the UV-Vis spectrum. The position and shape of this peak are dependent on the nanoparticle's size, shape, and the surrounding medium. researchgate.netnerc.ac.uk

Determining Nanoparticle Size and Shape: The λmax (wavelength of maximum absorbance) of the LSPR peak is sensitive to the dimensions of the nanoparticles. For instance, gold nanospheres of different diameters will exhibit different λmax values. The shape of the spectrum can also provide clues about the nanoparticle geometry; for example, gold nanorods will show two distinct LSPR peaks corresponding to transverse and longitudinal plasmon resonance. libretexts.org

Monitoring Nanoparticle Aggregation: The aggregation state of nanoparticles can be monitored using UV-Vis spectroscopy. When nanoparticles aggregate, their plasmons couple, leading to a red-shift (a shift to longer wavelengths) of the LSPR peak and often the appearance of a secondary peak at a longer wavelength. libretexts.org

Studying Surface Modifications: Sodium cholate can be used as a suspending agent for nanoparticles like single-walled carbon nanotubes (SWNTs). UV-Vis-NIR absorption spectra can be used to characterize these suspensions and to study the adsorption of other molecules, such as proteins, onto the surface of the nanotubes.

Table 4: Application of UV-Vis Spectroscopy in Nanoparticle Systems with Sodium Cholate

| UV-Vis Observable | Nanoparticle Property Characterized | Example |

| LSPR Peak Position (λmax) | Size, shape, and local refractive index. libretexts.org | Correlating the λmax of silver nanoparticles to their average diameter. |

| LSPR Peak Shape and Width | Size distribution and geometry. libretexts.org | Distinguishing between spherical and rod-shaped gold nanoparticles. |

| Appearance of a Second Peak | Aggregation state. libretexts.org | Monitoring the red-shift and broadening of the LSPR peak to assess the stability of a nanoparticle colloid. |

| Changes in Absorbance Spectrum | Surface adsorption. | Observing spectral changes in SWNTs suspended in sodium cholate upon binding of a protein. |

Chromatographic Applications

Sodium cholate hydrate's ability to form micelles makes it a key component in certain chromatographic techniques, particularly for the separation of chiral compounds.

Micellar Electrokinetic Chromatography (MEKC) is a separation technique that combines the principles of capillary electrophoresis and chromatography. In MEKC, a surfactant, such as sodium cholate, is added to the background electrolyte at a concentration above its CMC to form micelles, which act as a pseudo-stationary phase.

Research Findings:

Chiral Recognition: Sodium cholate micelles possess chiral recognition capabilities, enabling the separation of enantiomers. researchgate.net The rigid, chiral structure of the cholate molecule allows for differential interactions with the enantiomers of an analyte, leading to different partitioning coefficients between the micellar and aqueous phases, and thus different migration times. libretexts.org

Separation of Stereoisomers: MEKC with sodium cholate as the sole chiral selector has been successfully used to separate the four stereoisomers of drugs like palonosetron. nerc.ac.uk It provides both chiral recognition for enantiomeric pairs and achiral selectivity for diastereomers.

Influence of Micelle Structure: Chiral resolution is dependent on the formation of primary micelles. For example, in the separation of (R,S)-BNDHP, chiral resolution is only achieved at sodium cholate concentrations of approximately 14 mM or greater, which corresponds to the primary CMC. libretexts.org This indicates that the organized structure of the micelle is necessary for effective chiral discrimination.

Mechanism of Separation: The separation in MEKC is based on the differential partitioning of analytes between the aqueous mobile phase and the micellar pseudo-stationary phase. Enantiomers that interact more strongly with the sodium cholate micelles will have a longer residence time in the micelles and thus migrate at a different velocity, allowing for their separation. libretexts.org

Table 5: Factors Affecting Chiral Separation in MEKC with Sodium Cholate

| Factor | Effect on Separation | Rationale |

| Sodium Cholate Concentration | Crucial for resolution; must be above the primary CMC. | The formation of primary micelles is necessary for creating the chiral environment required for enantiomeric discrimination. libretexts.org |

| pH of Buffer | Can influence the charge of the analyte and the stability of the micelles. | Affects the electrophoretic mobility of the analyte and the electroosmotic flow, thereby impacting resolution. |

| Applied Voltage | Affects migration times and can impact resolution and peak efficiency. | Higher voltages generally lead to shorter analysis times but can cause Joule heating, which may degrade separation. |

| Temperature | Influences partitioning equilibrium and viscosity of the buffer. | Can affect the interaction strength between the analyte and the micelles, as well as migration velocities. |

Scattering and Electron Microscopy Techniques

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are non-invasive optical techniques that provide valuable information about the size, molecular weight, and aggregation behavior of particles in solution, such as micelles and vesicles formed by sodium cholate. uni-tuebingen.denih.gov

Dynamic Light Scattering (DLS) , also known as quasi-elastic light scattering, measures the fluctuations in scattered light intensity over time, which are caused by the Brownian motion of particles. nanoimagingservices.com From these fluctuations, the translational diffusion coefficient of the particles can be determined. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (R_h) of the particles. DLS is particularly well-suited for determining the size distribution of nanoparticles, micelles, and vesicles in the nanometer to micrometer range. wyatt.com For instance, DLS has been effectively used to study the spontaneous formation of vesicles when a mixed micellar solution of a bile salt (like sodium cholate) and lecithin (B1663433) is diluted. nih.gov These studies can reveal that the resulting vesicles are often nearly monodisperse, with sizes that can be systematically analyzed as a function of bile salt and lecithin concentration. nih.gov

Together, DLS and SLS offer a comprehensive analysis of sodium cholate aggregates. DLS provides detailed information on the size distribution and hydrodynamic properties, while SLS yields the average molecular weight and can indicate changes in aggregation state.

| Technique | Principle | Key Information Obtained | Application to Sodium Cholate Systems |

| Dynamic Light Scattering (DLS) | Measures time-dependent fluctuations in scattered light intensity due to Brownian motion. nanoimagingservices.com | Hydrodynamic Radius (R_h), Particle Size Distribution, Polydispersity Index (PDI). wyatt.com | Characterizing the size and uniformity of sodium cholate micelles and vesicles. nih.govmalvernpanalytical.com |

| Static Light Scattering (SLS) | Measures the time-averaged intensity of scattered light as a function of angle. uni-tuebingen.de | Weight-Average Molecular Weight (Mw), Radius of Gyration (R_g), Second Virial Coefficient (A2). malvernpanalytical.comunchainedlabs.com | Determining the mass of aggregates and assessing the propensity for self-association. nanotempertech.com |

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visualization of the morphology, size, and structure of nanoscale materials. nih.gov It is an indispensable tool for characterizing vesicles and nanoparticles formulated with sodium cholate. TEM can distinguish individual vesicles from other types of particles and reveal fine structural details, confirming the formation of desired nanostructures. researchgate.net

In pharmaceutical and drug delivery research, TEM has been used to confirm the structure of micelles formed with sodium cholate. For example, in the development of a delivery system for the peptide exendin-4 (B13836491), TEM imaging was used to visualize the drug-loaded sodium cholate micelles. researchgate.net The images confirmed the formation of these micellar structures and allowed for their size to be measured, which was found to be approximately 383 ± 49 nm in diameter. researchgate.net

The general procedure for TEM analysis of such systems involves placing a drop of the vesicle or nanoparticle suspension onto a carbon-coated copper grid. nih.gov A negative staining agent, such as phosphotungstic acid, is often applied to enhance contrast. The stain deposits around the particles, which have low electron density, making them appear as bright objects against a dark background. researchgate.net This allows for clear visualization of their shape, which is typically spherical for micelles and vesicles, and lamellarity (the number of lipid bilayers). nih.gov While TEM provides invaluable qualitative and quantitative information, it's important to note that the sample preparation process, including dehydration, can potentially introduce artifacts. nih.gov

| Parameter | Description | Research Finding Example | Reference |

| Technique | Transmission Electron Microscopy (TEM) | Direct visualization of nanostructure morphology. | nih.gov |

| Application | Characterization of sodium cholate micelles. | Confirmed the formation of exendin-4 loaded micelles. | researchgate.net |

| Morphology | Typically spherical for micelles and vesicles. | Images showed distinct micellar structures. | researchgate.net |

| Size Measurement | Direct measurement from micrographs. | Diameter of drug-loaded micelles was 383 ± 49 nm. | researchgate.net |

| Sample Preparation | Negative staining (e.g., with phosphotungstic acid) on a copper grid. | Standard procedure for enhancing contrast of lipid-based vesicles. | researchgate.netnih.gov |

Calorimetric Approaches for Assessing Interaction Energetics

Calorimetry is a powerful set of techniques used to directly measure the heat changes associated with chemical and physical processes, providing fundamental thermodynamic data on molecular interactions. rsc.org Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are two such approaches widely used to study systems involving sodium cholate.

Isothermal Titration Calorimetry (ITC) is considered a benchmark method for characterizing binding interactions in solution. nih.gov It directly measures the heat released or absorbed during a binding event, allowing for the determination of a complete set of thermodynamic parameters in a single experiment. researchgate.netcuni.cz These parameters include the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. researchgate.net ITC has been employed to study the interaction of sodium cholate with lipid membranes, determining partition coefficients and transfer enthalpies for the incorporation of the bile salt molecules into phospholipid membranes. nih.gov It has also been used to determine the critical micelle concentration (cmc) and the demicellization enthalpy (ΔH_demic) of sodium cholate in aqueous solutions. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nanotempertech.com It is a primary tool for studying thermally induced phase transitions in materials. wyatt.commuser-my.com In the context of sodium cholate, DSC is used to investigate how the bile salt affects the phase behavior of lipid bilayers. For example, studies on dipalmitoyl phosphatidylcholine (DPPC) liposomes have shown that increasing the molar ratio of sodium cholate progressively decreases the main phase transition temperature (Tc) of the lipid. This indicates that sodium cholate incorporates into the lipid membrane, disrupting the packing of the phospholipid acyl chains and fluidizing the bilayer. DSC provides critical information on the stability of lipid membranes and how they are modulated by interactions with bile salts like sodium cholate. nih.gov

The table below summarizes the thermodynamic parameters that can be obtained for sodium cholate systems using these calorimetric techniques.

| Calorimetric Technique | Measured Parameter | Derived Thermodynamic Data | Application in Sodium Cholate Systems |

| Isothermal Titration Calorimetry (ITC) | Heat change upon titration. researchgate.net | Binding Affinity (K_a), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n), Gibbs Free Energy (ΔG). researchgate.net | Quantifying the energetics of sodium cholate binding to lipids and determining micellization thermodynamics. nih.gov |

| Differential Scanning Calorimetry (DSC) | Heat flow difference during a temperature scan. nanotempertech.com | Phase Transition Temperature (T_c), Enthalpy of Transition (ΔH). nanotempertech.com | Assessing the effect of sodium cholate on the stability and phase behavior of phospholipid membranes. nih.gov |

Sodium Cholate Hydrate in the Rational Design and Formulation of Advanced Delivery Systems Fundamental Research

Liposomal and Vesicular System Formulation and Characterization

Sodium cholate (B1235396) hydrate (B1144303) is a key ingredient in the preparation of advanced vesicular systems, including conventional liposomes and particularly ultra-elastic liposomes, often referred to as transfersomes. pnrjournal.comdovepress.com The primary methods for incorporating sodium cholate hydrate into these formulations are thin-film hydration, rotary evaporation, and suspension homogenization. globalresearchonline.netindexcopernicus.comsemanticscholar.org

The thin-film hydration technique is a widely adopted method for lab-scale production. pnrjournal.comport.ac.uk This process involves dissolving phospholipids (B1166683), such as phosphatidylcholine, and an edge activator like sodium cholate hydrate in a volatile organic solvent mixture (e.g., chloroform (B151607) and methanol). globalresearchonline.netsemanticscholar.org The organic solvent is then removed under reduced pressure using a rotary evaporator, which results in the formation of a thin lipid film on the inner surface of the flask. globalresearchonline.netindexcopernicus.com This film is subsequently hydrated with an aqueous solution, leading to the spontaneous formation of vesicles. semanticscholar.org

The rotary evaporation method is a specific and crucial step within the broader thin-film hydration technique. It facilitates the gentle and uniform removal of organic solvents at a controlled temperature, which is essential for creating a homogenous lipid film. indexcopernicus.com For instance, in the preparation of deflazacort-loaded ultra-elastic nanovesicles, lecithin (B1663433), cholesterol, and various edge activators including sodium cholate were dissolved in a chloroform-methanol mixture, followed by solvent evaporation using a rotary evaporator at 40°C. dovepress.com

The suspension homogenization technique involves mixing an ethanolic solution of a phospholipid, like soybean phosphatidylcholine, with a specified amount of sodium cholate. This mixture is then combined with a buffer, such as Triethanolamine-HCl, to achieve the desired total lipid concentration, forming a milky transferosomal suspension. globalresearchonline.net To achieve a uniform and smaller vesicle size, the suspension may undergo further processing steps like sonication or extrusion through membranes of defined pore sizes (e.g., 450 nm and 220 nm). globalresearchonline.net

These preparation methods leverage the properties of sodium cholate hydrate to create vesicles with specific characteristics tailored for advanced drug delivery applications. The choice of method and specific parameters can influence the final properties of the liposomes, such as size, charge, and deformability. nih.gov

Sodium cholate hydrate functions as a crucial "edge activator" and surfactant in the formulation of ultra-elastic vesicles. dovepress.comnih.gov Edge activators are typically single-chain surfactant molecules that integrate into the lipid bilayer of vesicles. researchgate.netresearchgate.net Their primary role is to destabilize the lipid bilayer, thereby increasing its flexibility and fluidity. dovepress.comresearchgate.net This destabilization is achieved by lowering the interfacial tension of the vesicle membrane. dovepress.comresearchgate.net

The incorporation of sodium cholate hydrate into the phospholipid bilayer makes the resulting vesicle membrane more deformable compared to conventional liposomes. dovepress.comresearchgate.net This enhanced elasticity allows the vesicles to squeeze through pores in biological barriers, such as the stratum corneum of the skin, that are much smaller than their own diameter. semanticscholar.orgdovepress.com The presence of surfactants like sodium cholate allows the liposomes to deform without breaking, facilitating the transport of encapsulated active pharmaceutical ingredients across these barriers. semanticscholar.org

Studies have shown that the type and concentration of the edge activator significantly impact the deformability of the vesicles. nih.gov Sodium cholate, along with other bile salts like sodium deoxycholate, has been identified as an effective edge activator for creating these highly flexible vesicles. sci-hub.senih.gov The increased deformability imparted by sodium cholate is a key factor in enhancing the permeability of the vesicles, enabling them to act as efficient carriers for transdermal drug delivery. nih.govtandfonline.com The anionic nature of sodium cholate can also contribute to this enhanced penetration, as the resulting negatively charged vesicles may experience repulsion from the negatively charged skin surface, facilitating easier diffusion into deeper layers. tandfonline.com

The interaction between phospholipids and sodium cholate hydrate governs the physicochemical behavior of the resulting mixed vesicular systems, significantly influencing their stability and drug permeation capabilities. The addition of sodium cholate to phospholipid vesicles induces changes in the lipid bilayer, leading to a transition from stable vesicles to mixed vesicles and eventually to mixed micelles as the concentration of sodium cholate increases. acs.org

This vesicle-to-micelle transition is a key aspect of these systems. Initially, at lower concentrations, sodium cholate incorporates into the phospholipid bilayer, which can lead to bilayer fluctuations and an increase in vesicle asphericity. nih.gov This incorporation enhances the deformability of the vesicles, which is beneficial for drug permeation. However, it can also affect the stability of the formulation. For instance, deformable liposomes prepared with sodium cholate as an edge activator have shown a significant increase in vesicle size over a 60-day storage period, indicating potential aggregation and instability. ingentaconnect.com

The presence of sodium cholate in the bilayer creates "softened" or destabilized regions, which is the basis for the enhanced elasticity of these ultra-deformable vesicles. nih.gov This structural modification is directly linked to improved drug permeation across biological membranes. The flexible nature of these vesicles allows them to penetrate tight junctions and deliver their cargo more efficiently. tandfonline.comnih.gov For example, transfersomes containing sodium cholate have demonstrated better permeation across the stratum corneum compared to those with other edge activators. port.ac.uk

The transition to mixed micelles at higher sodium cholate concentrations represents the complete solubilization of the phospholipid bilayer. nih.gov While this is a critical aspect of the system's phase behavior, the optimal functionality for transdermal delivery is often found in the mixed vesicle state, where the balance between bilayer flexibility and structural integrity is maintained. The interaction between the encapsulated drug and the mixed system can also influence this phase behavior; for example, the presence of curcumin (B1669340) has been shown to suppress the vesicle-to-micelle transition by increasing the concentration of sodium cholate required for vesicle solubilization. acs.org

| Property | Influence of Sodium Cholate Hydrate | Research Finding |

| Vesicle Stability | Can lead to aggregation and increased vesicle size over time. ingentaconnect.com | Deformable liposomes with sodium cholate showed a more than 10-fold increase in size after 60 days of storage. ingentaconnect.com |

| Vesicle-to-Micelle Transition | Induces a concentration-dependent transition from vesicles to mixed micelles. acs.orgnih.gov | The concentration of sodium cholate required for complete lipid solubilization depends on the initial vesicle size. nih.gov |

| Drug Permeation | Enhances permeation by increasing the deformability of the vesicle membrane. port.ac.uktandfonline.com | Transfersomes with sodium cholate resulted in better permeation across the stratum corneum. port.ac.uk |

Polymeric Micellar Systems and Hybrid Nanocarrier Constructs

Sodium cholate hydrate is utilized in the formation of polymeric and mixed micellar systems, which are advanced nanocarriers for drug delivery. nih.gov These micelles are formed from the self-assembly of amphiphilic molecules in an aqueous environment. patsnap.com Sodium cholate itself is an amphiphilic molecule with a rigid, hydrophobic steroid core and hydrophilic hydroxyl and carboxyl groups. nih.gov

The formation of these micelles can be achieved through various methods, including modified titration and thin-film hydration. nih.govtandfonline.com In a modified titration method, a drug and a polymer (e.g., mPEG-PDLLA) are dissolved in an organic solvent, and this solution is added to an aqueous phase containing sodium cholate. nih.gov The subsequent removal of the organic solvent leads to the formation of drug-loaded mixed micelles. nih.gov The thin-film hydration method, similar to its use in liposome (B1194612) preparation, involves creating a solid film of the drug and sodium cholate, which is then hydrated with a polymer solution. tandfonline.com

The incorporation of sodium cholate can significantly influence the physicochemical properties of the resulting micelles. A key parameter is the critical micelle concentration (CMC), which is the concentration at which micelle formation begins. The presence of sodium cholate can lower the CMC of polymeric systems, indicating greater thermodynamic stability of the micelles. nih.gov For example, the CMC of mPEG-PDLLA micelles was found to decrease from 0.014744 mg/mL to 0.011625 mg/mL with the addition of sodium cholate. nih.gov

Other important properties include particle size and surface charge. Micelles incorporating sodium cholate typically have sizes in the nanometer range, which is advantageous for drug targeting. nih.govnih.gov The size can be influenced by the specific formulation and preparation method. For example, F127–CS/NaC micelles had an average diameter of 67.5 nm, while F127–PAA/NaC micelles were larger at 85.89 nm. nih.gov The anionic nature of sodium cholate imparts a negative surface charge to the micelles, which can reduce systemic toxicity. tandfonline.comnih.gov

| Micelle System | Preparation Method | Critical Micelle Concentration (CMC) | Average Diameter (nm) | Reference |

| mPEG-PDLLA | Modified Titration | 0.014744 mg/mL | - | nih.gov |

| NaC-mPEG-PDLLA | Modified Titration | 0.011625 mg/mL | - | nih.gov |

| F127–CS/NaC | Thin-film Hydration | 2.5 × 10⁻³ mol/L | 67.5 | nih.gov |

| F127–PAA/NaC | Thin-film Hydration | - | 85.89 | nih.gov |

Non-covalent interactions are the primary driving forces behind the self-assembly of polymeric and mixed micelles that include sodium cholate hydrate. tandfonline.comnih.gov These interactions, which include electrostatic forces and hydrogen bonding, are crucial for the formation and stability of the micellar structure.

Electrostatic interactions play a significant role when charged polymers are used in conjunction with the anionic sodium cholate. tandfonline.com For instance, polyion complex micelles can be formed by mixing the cationic copolymer Pluronic–chitosan (F127–CS) with the anionic sodium cholate. tandfonline.comnih.gov At a suitable pH (e.g., pH 6.8), the negatively charged carboxyl group of sodium cholate interacts electrostatically with the positively charged amino groups of chitosan. tandfonline.com This strong attraction leads to the formation of a compact micellar core, which can effectively encapsulate and protect drugs. tandfonline.com The integrity of these micelles is pH-dependent; in acidic conditions (pH 1.2), the electrostatic interaction is weaker, resulting in a looser micelle structure. tandfonline.com

Hydrogen bonding is another key non-covalent interaction that can be harnessed in micelle assembly. tandfonline.comnih.gov This occurs when a proton-donating group on one molecule interacts with a proton-accepting group on another. In the context of sodium cholate micelles, hydrogen bonds can form between the hydroxyl groups on the steroid skeleton of cholate and suitable functional groups on a polymer. tandfonline.complos.org For example, micelles have been prepared using Pluronic–poly(acrylic acid) (F127–PAA) and sodium cholate, where hydrogen bonds form between the protonated carboxyl groups of sodium cholate and the acrylic acid moieties of the polymer. tandfonline.comnih.gov These interactions contribute to the stability of the micellar structure. Furthermore, within mixed micelles of sodium cholate and sodium dodecylsulfate, hydrogen bonds are possible between the hydroxyl groups of cholic acid and the sulfate (B86663) groups of the dodecylsulfate. plos.orgnih.gov

These non-covalent forces are fundamental to the rational design of "smart" polymeric micelles that can respond to specific physiological cues, such as pH changes, for targeted drug delivery.

Nanoparticle Surface Functionalization and Dispersion Stabilization

Sodium cholate hydrate plays a significant role in the field of nanotechnology, particularly in the surface functionalization of nanoparticles and the stabilization of their dispersions. Its unique amphiphilic steroidal structure allows it to function effectively as a biosurfactant, influencing the synthesis and stability of various nanomaterials.

Function as a Biosurfactant and Reducing/Protective Agent in the Synthesis of Metal Nanoparticles (e.g., Gold, Platinum)

In the synthesis of metallic nanoparticles, sodium cholate hydrate demonstrates multifunctional capabilities, acting simultaneously as a reducing agent, a stabilizer, and a size-controlling agent. nih.govnih.gov This "green" synthesis approach is advantageous as it is a one-step process conducted in an aqueous solution at ambient temperatures, avoiding the need for toxic reducing agents and organic solvents. nih.govmdpi.com

As a biosurfactant, sodium cholate adsorbs onto the surface of newly formed nanoparticles, creating a protective layer that prevents aggregation and coalescence through steric and electrostatic repulsion. nih.govtaylorfrancis.com This stabilizing function is crucial for maintaining the colloidal stability and unique properties of the nanoparticles.

Research has shown that sodium cholate can also act as a reducing agent. nih.gov In the synthesis of gold nanoparticles (AuNPs), it reduces gold ions (Au³⁺) from a precursor like chloroauric acid to metallic gold (Au⁰), leading to the nucleation and growth of the nanoparticles. nih.govmdpi.com The same principle has been applied to the synthesis of platinum nanoparticles (PtNPs) from sodium tetrachloro platinate hydrate. nih.gov

A key finding is the ability to control the size of the resulting nanoparticles by adjusting the initial molar ratio of sodium cholate to the metal salt precursor. nih.gov For gold nanoparticles, a higher ratio of sodium cholate to chloroauric acid leads to the formation of smaller, uniform nanoparticles. nih.gov This control over particle size is critical as the optical and catalytic properties of metal nanoparticles are highly size-dependent. researchgate.net

| Parameter | Observation | Reference |

|---|---|---|

| Role of Sodium Cholate | Acts as both a reducing reagent and a protective agent. | nih.gov |

| Synthesis Conditions | Aqueous solution, ambient temperature. | nih.gov |

| Particle Size Control | The diameter of uniform AuNPs can be adjusted from 13-70 nm. | nih.gov |

| Control Mechanism | Varying the initial molar ratio of sodium cholate to chloroauric acid. | nih.gov |

| Other Metal Nanoparticles | Platinum nanoparticles (PtNPs) can also be prepared using this method. | nih.gov |

Enhancement of Aqueous Dispersion Stability for Carbon Nanotubes and Other Nanomaterials

The inherent van der Waals forces between carbon-based nanomaterials, such as carbon nanotubes (CNTs) and graphene, cause them to agglomerate, limiting their processability and application in aqueous systems. d-nb.infoacs.org Sodium cholate hydrate is an effective surfactant for overcoming these forces and achieving stable dispersions. d-nb.infonih.gov